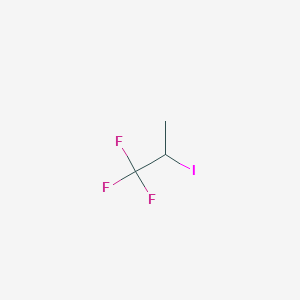

1,1,1-Trifluoro-2-iodo-propane

Vue d'ensemble

Description

1,1,1-Trifluoro-2-iodoethane, also known as 2,2,2-Trifluoroethyl iodide or CF3CH2I, is an organic compound . It is a halogenated hydrocarbon with a molecular formula of C2H2F3I . The molecular weight of this compound is 209.937 Da .

Synthesis Analysis

1,1-Difluoroallenes can be synthesized in good yield via zinc-promoted 1,2-elimination of 3,3-difluoro-2-iodoallylic acetates, which are prepared by the reaction of aldehydes or ketones with 1-iodo-2,2-difluorovinyllithium, generated from commercially available 1,1,1-trifluoro-2-iodoethane .Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoro-2-iodoethane can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

1,1,1-Trifluoro-2-iodoethane has a density of 2.13 at 25°C . It has a boiling point of 53-55 ºC . The flash point of this compound is 7.4±5.6 °C . The vapour pressure of 1,1,1-Trifluoro-2-iodoethane is 266.1±0.1 mmHg at 25°C .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 1,1,1-Trifluoro-2-iodo-propane, focusing on six unique fields:

Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances the metabolic stability and bioavailability of drugs. It is used in the production of anti-inflammatory agents, anesthetics, and antihistamines . The trifluoromethyl group can significantly improve the pharmacokinetic properties of these drugs, making them more effective and longer-lasting.

Organic Synthesis

In organic chemistry, this compound is utilized in cross-coupling reactions. It serves as a precursor for introducing trifluoroethyl groups into aryl and heteroaryl moieties. This is particularly useful in the synthesis of complex organic molecules where the trifluoroethyl group can impart unique chemical properties . These reactions are typically carried out under mild conditions, making the process efficient and versatile.

Material Science

This compound is also explored in the field of material science for the development of advanced materials. The incorporation of trifluoromethyl groups can enhance the thermal stability, chemical resistance, and hydrophobicity of polymers and other materials. Researchers are investigating its use in creating high-performance coatings, adhesives, and sealants that can withstand extreme conditions .

Agricultural Chemistry

In agricultural chemistry, this compound is studied for its potential use in the synthesis of agrochemicals. The trifluoromethyl group can improve the efficacy and environmental stability of pesticides and herbicides. This can lead to the development of more effective and sustainable agricultural products that require lower application rates and have reduced environmental impact .

Radiochemistry

The compound is also of interest in radiochemistry for the synthesis of radiolabeled compounds. The iodine atom in this compound can be replaced with radioactive isotopes, making it useful for imaging and diagnostic applications. Radiolabeled compounds are crucial in medical imaging techniques such as PET and SPECT, where they help visualize biological processes in vivo .

Environmental Chemistry

In environmental chemistry, this compound is investigated for its role in atmospheric chemistry. The compound can be used as a tracer to study the behavior and fate of fluorinated compounds in the environment. Understanding its interactions and degradation pathways can provide insights into the environmental impact of fluorinated chemicals and help develop strategies for mitigating their effects .

Mécanisme D'action

Target of Action

1,1,1-Trifluoro-2-iodo-propane, also known as 2,2,2-Trifluoroethyl iodide , is a chemical compound that has been used in various applicationsIt has been used in the preparation of quaternary salts and in the cross-coupling reactions with aryl and heteroaryl boronic acid esters . These reactions suggest that it may interact with a variety of biological targets, depending on the specific context of its use.

Mode of Action

It has been used in cross-coupling reactions with aryl and heteroaryl boronic acid esters . This suggests that it may act as a coupling agent, facilitating the formation of new bonds between different molecules. The introduction of the trifluoroethyl group into a variety of aryl and heteroaryl moieties is achieved under mild conditions .

Result of Action

It has been suggested that compounds containing 2-iodo-1,1,1-trifluoroethane can reduce the damage of ultraviolet rays to human skin, inhibit enzyme activity, eliminate active oxygen components in skin cells, and achieve cosmetic effects .

Safety and Hazards

1,1,1-Trifluoro-2-iodoethane is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Orientations Futures

Propriétés

IUPAC Name |

1,1,1-trifluoro-2-iodopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3I/c1-2(7)3(4,5)6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCQMYDFYORZCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558535 | |

| Record name | 1,1,1-Trifluoro-2-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118334-95-5 | |

| Record name | 1,1,1-Trifluoro-2-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3045948.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea](/img/structure/B3045958.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B3045964.png)